molecular formula C9H15NO4 B14689461 Dimethyl 2-(propylamino)but-2-enedioate CAS No. 24559-78-2

Dimethyl 2-(propylamino)but-2-enedioate

Cat. No.: B14689461
CAS No.: 24559-78-2
M. Wt: 201.22 g/mol
InChI Key: GZUSBTOCWBMVIS-UHFFFAOYSA-N
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Description

Dimethyl 2-(propylamino)but-2-enedioate is an organic compound with the molecular formula C9H15NO4 It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by dimethyl and propylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(propylamino)but-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate anion with an alkyl halide, resulting in the formation of a new carbon-carbon bond . The reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion from a suitable precursor, such as a malonic ester or acetoacetic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(propylamino)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(propylamino)but-2-enedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(propylamino)but-2-enedioate involves its interaction with molecular targets through various pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity . The specific pathways and molecular targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(propylamino)but-2-enedioate is unique due to the presence of the propylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.

Properties

CAS No.

24559-78-2

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl 2-(propylamino)but-2-enedioate

InChI

InChI=1S/C9H15NO4/c1-4-5-10-7(9(12)14-3)6-8(11)13-2/h6,10H,4-5H2,1-3H3

InChI Key

GZUSBTOCWBMVIS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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